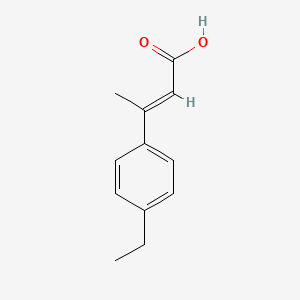

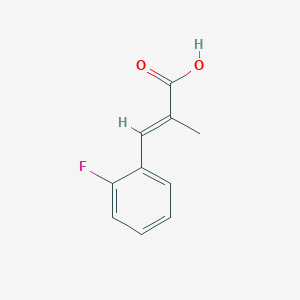

2-甲基-3-(2-氟苯基)丙烯酸

描述

2-Methyl-3-(2-fluorophenyl)acrylic acid is a compound that belongs to the class of organic compounds known as acrylic acids and derivatives. These are compounds containing an acrylic acid or a derivative thereof, with a structure characterized by the presence of a substituent at the 2-position of the acrylic acid. In the case of 2-Methyl-3-(2-fluorophenyl)acrylic acid, the acrylic acid moiety is substituted with a 2-fluorophenyl group at the 3-position and a methyl group at the 2-position.

Synthesis Analysis

The synthesis of related fluorinated acrylic compounds has been explored in various studies. For instance, fluoroalkyl-end-capped 2-acrylamido-2-methylpropanesulfonic acid cooligomers containing adamantyl segments were prepared by reacting fluoroalkanoyl peroxide with specific monomers . Another study reported the synthesis of fluorine-bearing heterocyclic compounds using 2-fluoroacrylic building blocks, demonstrating the versatility of fluorinated acrylic compounds in synthesizing a wide range of chemical structures .

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, has been determined through crystallography, revealing the compound crystallizes in the triclinic space group with specific cell parameters and exhibits weak intermolecular interactions . Similarly, the metal complexes of fluoro-phenyl-acrylic acids have been studied, showing various coordination patterns and short C-F...F-C contacts, indicating the significance of halogen-halogen interactions in the structural configuration .

Chemical Reactions Analysis

The reactivity of fluorinated acrylic compounds can lead to a variety of chemical reactions. For example, 3-(furyl)-3-(diethoxyphosphoryl)acrylates were synthesized and their reaction with nitromethane was studied, showing regioselective formation of products . This highlights the potential of fluorinated acrylic compounds to undergo specific chemical transformations, leading to diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acrylic compounds can be quite distinct. The self-assembled aggregates of fluoroalkylated end-capped oligomers have been shown to selectively recognize hydrophilic amino and N,N-dimethylamino compounds, indicating the potential for applications in molecular recognition and separation processes . Additionally, the optoelectronic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound, have been theoretically studied, revealing its potential as a nonlinear optical material due to its significant dipole moment and hyperpolarizability .

科学研究应用

聚合研究:

- 聚合性: 藤森、斋藤和柴崎 (1999) 的研究调查了含有与 2-甲基-3-(2-氟苯基)丙烯酸结构相关的长碳氟链的丙烯酸酯的聚合性。他们发现这些化合物在 γ 射线照射诱导的固态聚合中表现出特征性的多态行为和高聚合性 (Fujimori, Saitoh, & Shibasaki, 1999)。

在生物活性化合物中的应用:

- 抗癌药物中间体: 张、段、熊、庄和唐 (2019) 报告了 7-氯-6-氟-1-(4-氟苯基)-4-氧代-1, 4-二氢-1, 8-萘啶-3-羧酸的合成,这是生物活性抗癌药物的重要中间体。该化合物在结构上与 2-甲基-3-(2-氟苯基)丙烯酸相似,突出了其在药物化合物合成中的潜力 (Zhang, Duan, Xiong, Zhuang, & Tang, 2019)。

共聚合的进展:

- 高科技应用: Patil 和 Améduri (2013) 综述了 2-三氟甲基丙烯酸烷基单体和 2-(三氟甲基)丙烯酸的合成、用途和应用。他们强调了这些化合物在高科技应用中的重要性,因为它们毒性低、易于获得且用途广泛。这表明 2-甲基-3-(2-氟苯基)丙烯酸在类似的高科技应用中具有潜力 (Patil & Améduri, 2013)。

氟化丙烯酸共聚物:

- 特种涂层: Malshe 和 Sangaj (2005) 研究了氟化丙烯酸共聚物,重点介绍了它们在特种涂层中的应用,因为它们具有低表面张力和不可润湿性等特性。这项研究表明 2-甲基-3-(2-氟苯基)丙烯酸在制造特种涂层中具有潜在的应用 (Malshe & Sangaj, 2005)。

表面官能团定量:

- 分析技术: Hennig、Borcherding、Jaeger、Hatami、Würth、Hoffmann、Hoffmann、Thiele、Schedler 和 Resch‐Genger (2012) 探索了接枝聚(丙烯酸)在聚(甲基丙烯酸甲酯) 微米和纳米颗粒上的定量。这项研究与了解 2-甲基-3-(2-氟苯基)丙烯酸等化合物的表面化学和相互作用有关 (Hennig, Borcherding, Jaeger, Hatami, Würth, Hoffmann, Hoffmann, Thiele, Schedler, & Resch‐Genger, 2012)。

作用机制

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of sm coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that similar compounds have been involved in sm coupling reactions , which are key in various biochemical synthesis processes.

Result of Action

Given its potential use in sm coupling reactions , it could play a role in the formation of carbon–carbon bonds, which are fundamental in organic synthesis.

属性

IUPAC Name |

(E)-3-(2-fluorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOOGQLFSMTOCE-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1F)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

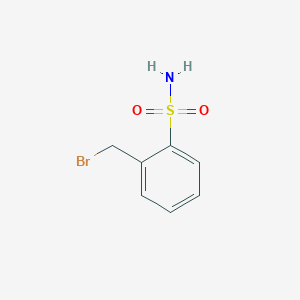

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/structure/B3034279.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B3034281.png)

![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3034282.png)

![2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate](/img/structure/B3034283.png)